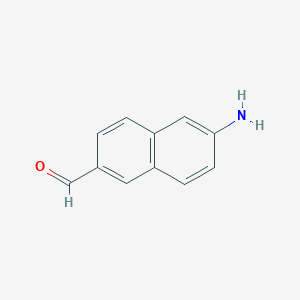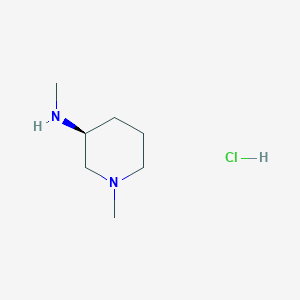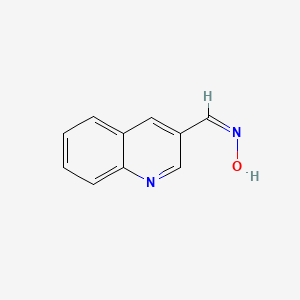
(NZ)-N-(quinolin-3-ylmethylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline-3-carbaldehyde oxime is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. Quinoline-3-carbaldehyde oxime, in particular, has garnered attention due to its potential pharmacological properties and its role as an intermediate in the synthesis of other bioactive compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Quinoline-3-carbaldehyde oxime typically involves the reaction of Quinoline-3-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an ethanol-water mixture under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods: Industrial production of Quinoline-3-carbaldehyde oxime follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is isolated using techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: Quinoline-3-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form Quinoline-3-carboxylic acid.
Reduction: Reduction of the oxime group can yield Quinoline-3-carbaldehyde.
Substitution: The oxime group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline-3-carboxylic acid.
Reduction: Quinoline-3-carbaldehyde.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
Scientific Research Applications
Quinoline-3-carbaldehyde oxime has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Studies have shown its potential as an antimicrobial and antimalarial agent.
Medicine: Research is ongoing to explore its potential as an anticancer and anti-inflammatory agent.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
Quinoline-3-carbaldehyde oxime can be compared with other quinoline derivatives such as Quinoline-2-carbaldehyde oxime and Quinoline-4-carbaldehyde oxime. While all these compounds share a similar quinoline backbone, their biological activities and chemical reactivity can vary significantly due to the position of the functional groups. Quinoline-3-carbaldehyde oxime is unique in its specific interactions and applications, particularly in medicinal chemistry.
Comparison with Similar Compounds
- Quinoline-2-carbaldehyde oxime
- Quinoline-4-carbaldehyde oxime
- 2-Chloroquinoline-3-carbaldehyde
- 6-Methyl-2-oxo-quinoline-3-carbaldehyde thiosemicarbazone
Quinoline-3-carbaldehyde oxime stands out due to its specific synthetic applications and potential therapeutic benefits, making it a valuable compound in both research and industry.
Properties
Molecular Formula |
C10H8N2O |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
(NZ)-N-(quinolin-3-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C10H8N2O/c13-12-7-8-5-9-3-1-2-4-10(9)11-6-8/h1-7,13H/b12-7- |
InChI Key |
UDWKFPQPWSWXHC-GHXNOFRVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C=N2)/C=N\O |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


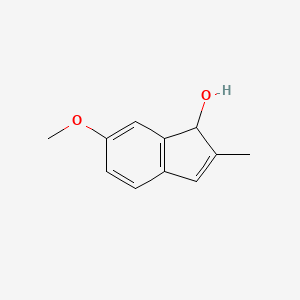
![1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one hydrochloride](/img/structure/B11915921.png)
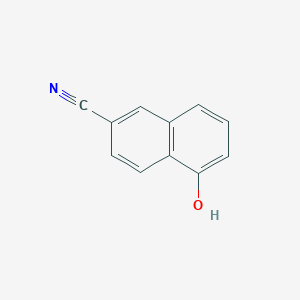
![6-Chloroimidazo[1,2-a]pyridin-3-ol](/img/structure/B11915926.png)
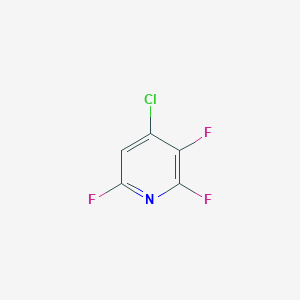

![6-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11915938.png)



![2-Chloro-5-methyl-3H-imidazo[4,5-B]pyridine](/img/structure/B11915980.png)
